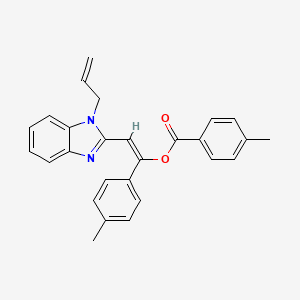![molecular formula C14H12FNO2 B5316558 3-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5316558.png)
3-[(2-fluorobenzyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including fluorinated versions, often involves nucleophilic substitution reactions, coupling reactions, or the use of specific reagents to introduce the fluorobenzyl group onto the benzamide scaffold. For example, a method for synthesizing benzamide analogs involves acylating amines with benzoic acid derivatives under conditions that facilitate the formation of the amide bond (Kelly et al., 2007).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those substituted with fluorobenzyl groups, can significantly influence their physical and chemical properties. Crystal structure analysis can reveal insights into the molecular conformation, intermolecular interactions, and polymorphism. For instance, studies on N-substituted benzamides have shown that the orientation and substitution pattern on the benzene rings can lead to varied crystal packing arrangements, influenced by hydrogen bonding and π-π interactions (Chopra & Row, 2008).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions, which can modify their chemical structure and properties. The presence of a fluorobenzyl group can influence the reactivity of the compound by affecting electron distribution and molecular stability. The synthesis and reactivity of such compounds often require specific conditions to maintain the integrity of the fluorine-substituted benzyl group (Gougoutas, Chang, & Etter, 1976).
Physical Properties Analysis
The physical properties of 3-[(2-fluorobenzyl)oxy]benzamide, such as melting point, solubility, and crystal form, can be influenced by its molecular structure. The fluorine atom's electronegativity and its position on the benzyl group can affect the compound's polarity, solubility in various solvents, and crystallization behavior. For example, the study of disorder-induced polymorphism in similar compounds has highlighted how slight modifications in molecular structure can lead to significant changes in physical properties (Chopra & Row, 2008).
Chemical Properties Analysis
The chemical properties of 3-[(2-fluorobenzyl)oxy]benzamide, including acidity, basicity, and reactivity towards various chemical reagents, are closely tied to its molecular architecture. The presence of the fluorobenzyl moiety can influence the compound's electronic properties, making it more reactive or selective in certain chemical transformations. Studies on fluorinated benzamide derivatives have explored their potential as intermediates in organic synthesis, highlighting the role of fluorine in modulating chemical reactivity and selectivity (Hall et al., 1991).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFJZLDPGQMFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5316500.png)
![4-ethyl-5-[1-(5-fluoro-2-methoxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5316513.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B5316519.png)

![2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide](/img/structure/B5316528.png)
![N-[3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5316543.png)
![2-ethoxy-5-[2-(1H-indol-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B5316550.png)
![4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide](/img/structure/B5316565.png)
![2-[2-(2-ethoxy-5-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5316569.png)
![4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5316575.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)

![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)